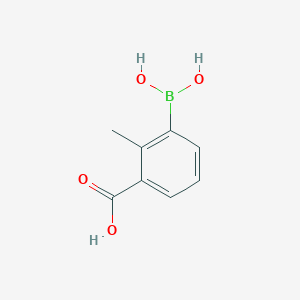

3-Borono-2-methylbenzoic acid

Description

3-Borono-2-methylbenzoic acid (C₈H₉BO₄, molecular weight 179.97 g/mol) is a boronic acid derivative featuring a methyl substituent at the 2-position and a borono group (-B(OH)₂) at the 3-position of the benzoic acid backbone. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. The compound is primarily used in research and development (R&D) settings, with handling restricted to trained professionals due to incomplete toxicity and stability characterization .

Properties

IUPAC Name |

3-borono-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEZLZQMNMJIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699396 | |

| Record name | 3-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314264-61-3 | |

| Record name | 3-Borono-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Borono-2-methylbenzoic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods: Industrial production of 3-borono-2-methylbenzoic acid often involves the direct borylation of 2-methylbenzoic acid using bis(pinacolato)diboron in the presence of a palladium catalyst. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Borono-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

3-Borono-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-borono-2-methylbenzoic acid primarily involves its role as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.

Comparison with Similar Compounds

Positional Isomers: 3-Borono-4-methylbenzoic Acid

The closest structural analog is 3-Borono-4-methylbenzoic acid (CAS 170230-88-3), which differs only in the position of the methyl group (4-position instead of 2-position). Key comparisons include:

| Property | 3-Borono-2-methylbenzoic Acid | 3-Borono-4-methylbenzoic Acid |

|---|---|---|

| Molecular Formula | C₈H₉BO₄ | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol | 179.97 g/mol |

| Stability | Unknown | Stable under normal conditions |

| Reactivity | Unknown | No unusual reactivity |

| Toxicity | Not fully characterized | Not fully characterized |

| Handling Precautions | Requires trained professionals | Requires trained professionals |

The positional isomerism likely influences electronic and steric effects, altering reactivity in cross-coupling reactions. However, experimental data for direct comparison are absent .

Halogenated Analogs: Bromo-Substituted Derivatives

Bromo-substituted benzoic acids, such as 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) and 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2), provide insights into substituent effects:

| Compound | CAS RN | Molecular Formula | Melting Point | Price (JPY) |

|---|---|---|---|---|

| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | C₈H₇BrO₂ | N/A | ¥16,000/25g |

| 4-Bromo-2-methylbenzoic acid | 68837-59-2 | C₈H₇BrO₂ | 181°C | ¥7,000/5g |

Key observations:

- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with boronic acid’s Lewis acidity, significantly altering reactivity in substitution and coupling reactions.

- Steric Effects : Methyl groups at the 2-position (as in 3-Bromo-2-methylbenzoic acid) may hinder access to reactive sites compared to 4-substituted analogs.

Functional Group Variants: Hydroxy and Amino Derivatives

Compounds like 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) and 2-Amino-3-formylbenzoic acid (CAS 27867-47-6) highlight the impact of functional group diversity:

| Compound | Functional Groups | Key Properties |

|---|---|---|

| 3-Hydroxy-2-methylbenzoic acid | -OH, -CH₃ | Higher polarity, potential for hydrogen bonding |

| 2-Amino-3-formylbenzoic acid | -NH₂, -CHO | Reactive aldehyde group, prone to oxidation |

- Reactivity: The borono group in 3-Borono-2-methylbenzoic acid enables metal-catalyzed cross-couplings, unlike hydroxy or amino derivatives, which are more suited for acid-base or condensation reactions.

- Toxicity: Amino and aldehyde groups (e.g., 2-Amino-3-formylbenzoic acid) may pose higher acute toxicity risks compared to boronic acids, though data are sparse .

Biological Activity

3-Borono-2-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

- Molecular Formula : C8H9B O2

- Molecular Weight : 151.96 g/mol

- CAS Number : 76006-33-2

- IUPAC Name : 3-Borono-2-methylbenzoic acid

3-Borono-2-methylbenzoic acid features a boronic acid functional group that enhances its reactivity and biological interactions. The boron atom can form reversible covalent bonds with diols, which is significant for its biological activity.

1. Protein Interaction and Enzyme Modulation

Research indicates that compounds similar to 3-borono-2-methylbenzoic acid can interact with various proteins and enzymes. For instance, studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells . These pathways are crucial for protein degradation and cellular homeostasis.

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against several pathogens. It has been noted for its effectiveness in inhibiting the growth of certain fungi and bacteria, making it a candidate for agricultural applications . The specific mechanisms may involve disrupting cell wall synthesis or interfering with metabolic pathways in microorganisms.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzoic acid derivatives, including 3-borono-2-methylbenzoic acid, on cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 µg/mL without inducing cytotoxicity in normal fibroblast cells .

| Compound | Cell Line | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| 3-Borono-2-methylbenzoic acid | Hep-G2 | 10 | 45 ± 5 |

| 3-Borono-2-methylbenzoic acid | A2058 | 5 | 40 ± 4 |

Case Study 2: Enzyme Activation

In another investigation focusing on proteasomal activity, it was found that the compound significantly activated chymotrypsin-like enzymatic activity in vitro. This suggests a potential role in enhancing protein degradation processes which could be beneficial in aging-related conditions .

Research Findings Summary

The biological activity of 3-borono-2-methylbenzoic acid can be summarized as follows:

- Enhancement of Protein Degradation : Promotes UPP and ALP pathways.

- Antimicrobial Properties : Effective against various pathogens.

- Antiproliferative Effects : Inhibits cancer cell growth without harming normal cells.

- Enzyme Modulation : Activates key proteolytic enzymes involved in cellular maintenance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.